Methyl 2-(4-carbamoylpiperidin-1-yl)-3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Description
Methyl 2-(4-carbamoylpiperidin-1-yl)-3-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Applications
A series of quinolones and quinazoline derivatives have been synthesized and tested for their antibacterial and antimicrobial activities. These compounds, including various structural analogs of the specified chemical, have shown significant in vitro potency against a range of Gram-positive and Gram-negative organisms.
Synthesis and Antibacterial Activities : A study focused on the synthesis of quinolones containing heterocyclic substituents, demonstrating greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms (Cooper et al., 1990).
In Vitro Antimicrobial Activity : Another research synthesized 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, showing activity against various human pathogenic microorganisms (Saravanan et al., 2015).
Pharmacological Properties of Enantiomers : Research on the enantiomers of temafloxacin hydrochloride highlighted their potent antibacterial agents' properties, with a focus on broad-spectrum antimicrobial activity (Chu et al., 1991).
Novel Antibacterial Quinolone Derivatives : Studies on the synthesis of antibacterial agents have led to the discovery of compounds with potent activities against both Gram-positive and Gram-negative bacteria, providing insights into the structural requirements for activity (Kuramoto et al., 2003).
properties
IUPAC Name |
methyl 2-(4-carbamoylpiperidin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-32-22(31)16-4-7-18-19(12-16)26-23(27-10-8-15(9-11-27)20(25)29)28(21(18)30)13-14-2-5-17(24)6-3-14/h2-7,12,15H,8-11,13H2,1H3,(H2,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIACDXQTOMSSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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